molecular formula C17H16N8 B6474937 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640979-36-6

3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6474937
CAS No.: 2640979-36-6
M. Wt: 332.4 g/mol
InChI Key: WOLHHKTUFMNRBG-UHFFFAOYSA-N
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Description

The compound “3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a pyridine ring . These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring system or functional group. Pyrazoles can be synthesized from alpha,beta-unsaturated carbonyls and hydrazines . Pyrimidines can be synthesized from amines and beta-dicarbonyls . Piperazines can be synthesized from amines and ethylene chlorides . The final product could potentially be synthesized by linking these groups together in the correct order .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The pyrazole and pyrimidine rings are both aromatic and planar, while the piperazine ring is aliphatic and likely puckered . The pyridine ring is also aromatic and planar .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole and pyrimidine rings could undergo electrophilic substitution reactions . The piperazine ring could undergo reactions at the nitrogen atoms . The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature . Its solubility would depend on the specific arrangement of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain pyrazole, pyrimidine, piperazine, or pyridine rings act by binding to enzymes or receptors and modulating their activity .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activities. As with any new compound, it would need to be thoroughly tested for toxicity before it could be used as a drug .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c18-11-14-2-4-19-12-15(14)23-6-8-24(9-7-23)16-10-17(21-13-20-16)25-5-1-3-22-25/h1-5,10,12-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLHHKTUFMNRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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